methyl 4-(2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
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Description
This compound is a complex organic molecule that contains several functional groups, including an amine group (NH2), a phenyl group (C6H5), a triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), a thio group (S), an acetamido group (CH3CONH2), and a benzoate group (C6H5COO). The presence of these functional groups suggests that this compound could have a variety of chemical properties and could potentially be used in a range of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl and triazole rings suggests that the compound could have a planar structure in these regions. The other functional groups could add complexity to the structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, the triazole ring could potentially be involved in click chemistry reactions, and the benzoate group could undergo hydrolysis to form benzoic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups such as the amine and ester could make the compound soluble in polar solvents .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s worth noting that compounds with similar structures often work by binding to their target proteins and modulating their activity .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
The bioavailability of a compound depends on these properties, which determine how much of the compound reaches its target after administration .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell signaling, gene expression, and metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and exerts its effects .
Properties
IUPAC Name |
methyl 4-[[2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O3S/c1-34-24(33)17-7-11-20(12-8-17)28-23(32)16-35-25-30-29-22(31(25)21-5-3-2-4-6-21)15-27-19-13-9-18(26)10-14-19/h2-14,27H,15-16H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPUGCAANGDOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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